![molecular formula C8H11F3O B13516861 [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B13516861.png)
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol: is a chemical compound with the molecular formula C8H11F3O and a molecular weight of 180.17 g/mol . This compound is characterized by its unique bicyclic structure, which includes a trifluoromethyl group and a hydroxyl group attached to the same carbon atom. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the bicyclic hexane structure through a cyclopropanation reaction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, where a suitable trifluoromethylating agent is used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-quality reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(Trifluoromethyl)bicyclo[3.1.0]hexane]: Lacks the hydroxyl group, making it less polar.
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]amine: Contains an amine group instead of a hydroxyl group, altering its reactivity and biological activity.
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]acetate: Contains an acetate group, making it more reactive in esterification reactions.
Uniqueness
The presence of both the trifluoromethyl and hydroxyl groups in [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol imparts unique chemical properties, including increased stability, lipophilicity, and reactivity. These properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H11F3O |
|---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)-3-bicyclo[3.1.0]hexanyl]methanol |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(4-12)2-5-1-6(5)3-7/h5-6,12H,1-4H2 |
InChI-Schlüssel |
FCJRUVZACMDYOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1CC(C2)(CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13516778.png)

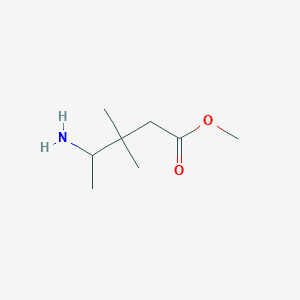
![3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)
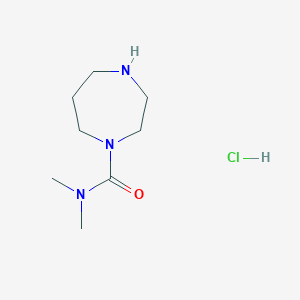
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B13516795.png)
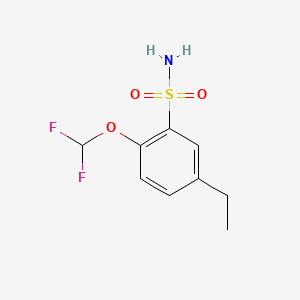
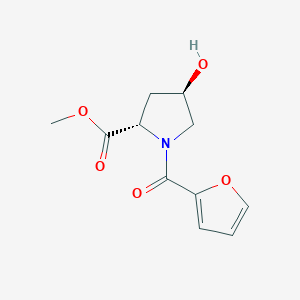
![4',6-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13516812.png)
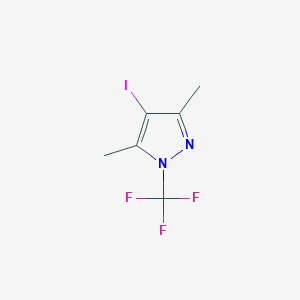
![1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride](/img/structure/B13516820.png)
![2-[3-(Aminomethyl)pentan-3-yl]pyridine](/img/structure/B13516823.png)
![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13516845.png)
